molecular formula C14H12N4O2S B4545683 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole

1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Cat. No.: B4545683
M. Wt: 300.34 g/mol
InChI Key: GIXZZAPKRAYTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a heterocyclic compound that contains both a tetrazole ring and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the reaction of phenylsulfonylmethyl chloride with sodium azide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

1-Phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be compared to other sulfonyl-containing tetrazoles and related heterocyclic compounds. Similar compounds include:

    This compound: Similar in structure but with different substituents on the phenyl ring.

    Phenylsulfonylacetophenone: Contains a sulfonyl group but lacks the tetrazole ring.

    Tetrazole derivatives: Various tetrazole compounds with different substituents that can affect their chemical and biological properties.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-21(20,13-9-5-2-6-10-13)11-14-15-16-17-18(14)12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZZAPKRAYTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332599
Record name 5-(benzenesulfonylmethyl)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898653-13-9
Record name 5-(benzenesulfonylmethyl)-1-phenyltetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-phenyl-5-[(phenylsulfonyl)methyl]-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.